2H-Tetrazol-5-amine, 2-propyl-
Description
2H-Tetrazol-5-amine, 2-propyl- is a tetrazole derivative characterized by a propyl group (-CH₂CH₂CH₃) substituted at the 2-position of the tetrazole ring. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-propyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-2-3-9-7-4(5)6-8-9/h2-3H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVXTQXNWCMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397935 | |
| Record name | 2H-Tetrazol-5-amine, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145181-98-2 | |
| Record name | 2H-Tetrazol-5-amine, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2H-Tetrazol-5-amine, 2-propyl- can be achieved through several methods. One common approach involves the reaction of primary amines with sodium azide and triethyl orthoformate in an acidic medium . This method is known for its efficiency and high yield. Another approach involves the use of alcohols and aldehydes as starting materials, which react with sodium azide under specific conditions to form the desired tetrazole derivative . Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
2H-Tetrazol-5-amine, 2-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to react with strong oxidizing agents, leading to the formation of corresponding oxidized products . Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives . Substitution reactions are also common, where the propyl group can be replaced with other functional groups using appropriate reagents and conditions .
Scientific Research Applications
2H-Tetrazol-5-amine, 2-propyl- has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive compounds with antibacterial, antifungal, and antitumor activities . The compound’s unique structure allows it to act as a bioisostere of carboxylic acids, making it valuable in drug design . In materials science, 2H-Tetrazol-5-amine, 2-propyl- is used in the development of advanced materials with enhanced properties, such as increased thermal stability and improved mechanical strength . Additionally, the compound is employed in catalysis, where it serves as a catalyst or catalyst precursor in various chemical reactions .
Mechanism of Action
The mechanism of action of 2H-Tetrazol-5-amine, 2-propyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in the metabolism of drugs and other xenobiotics . By inhibiting this enzyme, 2H-Tetrazol-5-amine, 2-propyl- can enhance the efficacy of certain drugs and reduce their toxicity . The compound’s ability to stabilize electrostatic repulsion of negatively charged ions through electron delocalization also contributes to its biological activity .
Comparison with Similar Compounds
Structural and Substituent Analysis
The 2H-tetrazol-5-amine scaffold allows for versatile functionalization. Key structural analogs include:
Key Observations :
- Steric Effects : Branched substituents (e.g., isopropyl) may hinder interactions with biological targets compared to linear alkyl chains .
- Aromatic vs. Aliphatic : Benzyl derivatives (e.g., 2-(phenylmethyl)-) exhibit distinct electronic profiles due to π-π stacking capabilities, correlating with antimicrobial and antioxidant activities .
Physicochemical Properties
- Acidity : Tetrazoles are weakly acidic (pKa ~4–5). Electron-donating groups (e.g., methyl) may slightly reduce acidity, while electron-withdrawing groups (e.g., benzyl) could enhance it.
- Thermal Stability : Alkyl-substituted tetrazoles generally exhibit higher thermal stability than aryl derivatives due to reduced ring strain .
Biological Activity
2H-Tetrazol-5-amine, 2-propyl- is a member of the tetrazole family, known for its diverse biological activities and applications in medicinal chemistry. The unique structure of tetrazoles allows them to act as bioisosteres for carboxylic acids, providing potential advantages in drug design and development. This article explores the biological activity of 2H-Tetrazol-5-amine, 2-propyl-, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Characterization
The synthesis of 2H-Tetrazol-5-amine, 2-propyl- typically involves multi-step organic reactions that result in the formation of the tetrazole ring. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The biological activity of 2H-Tetrazol-5-amine, 2-propyl- is primarily attributed to its ability to interact with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can lead to:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Antagonism: It can block receptor signaling pathways, influencing physiological responses.
Biological Activities
Research has demonstrated several biological activities associated with 2H-Tetrazol-5-amine, 2-propyl-, including:
-
Antihypertensive Activity:
Compound IC50 (µM) Activity AV2 10.30 ± 0.21 Antihypertensive AV9 10.66 ± 0.52 Antihypertensive - Antioxidant Activity:
- Antimicrobial Activity:
Case Studies
Case Study 1: Antihypertensive Derivatives
A series of compounds derived from 2H-Tetrazol-5-amine were synthesized and tested for their ability to lower blood pressure in hypertensive models. The study found that specific structural modifications significantly enhanced antihypertensive effects without crossing the blood-brain barrier .
Case Study 2: Antimicrobial Screening
In another study, a range of tetrazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. Results indicated that several compounds exhibited zones of inhibition comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
The biological activity of 2H-Tetrazol-5-amine, 2-propyl-, can be compared with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-methyl-N-(2-propyl-tetrazol) | Methyl group at position four | Moderate antimicrobial |
| 4-ethyl-N-(2-propyl-tetrazol) | Ethyl group at position four | Enhanced antihypertensive |
| 5-Amino-2-methyl-tetrazole | Amino group at position five | Antifungal |
Q & A
Q. What are the common synthetic routes for preparing 2-propyl-2H-tetrazol-5-amine, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions of hydrazine derivatives with appropriate ketones or nitriles. For example, hydrazine can react with 2-propyl nitrile under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to form the tetrazole ring. Key parameters include:
- Temperature : Controlled heating (80–120°C) to avoid decomposition of intermediates.
- Catalysts : Use of ZnCl₂ or NH₄Cl to accelerate cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict stoichiometric control of hydrazine to nitrile ratios .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-propyl-2H-tetrazol-5-amine?
- Methodological Answer :
- ¹H/¹³C NMR : The amine proton (NH₂) appears as a broad singlet near δ 5.5–6.0 ppm. The 2-propyl group shows a triplet (δ 1.0–1.2 ppm, CH₃) and a multiplet (δ 2.3–2.6 ppm, CH₂) .
- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and the tetrazole ring (C=N at 1600–1650 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 128 (C₄H₉N₅) and fragmentation patterns (e.g., loss of NH₂, m/z 111) validate the structure .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for the stability of 2-propyl-2H-tetrazol-5-amine derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Tautomer Analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to compare energy levels of possible tautomers (e.g., 1H vs. 2H forms). Experimental validation via X-ray crystallography or variable-temperature NMR can identify dominant tautomers .
- Solvent Modeling : Incorporate solvent polarity in computational models (e.g., PCM in Gaussian) to align with experimental stability trends in DMSO vs. water .
- Thermodynamic Data : Compare calculated Gibbs free energy with DSC/TGA results to reconcile decomposition pathways .
Q. How does X-ray crystallography using SHELXL and ORTEP-3 determine tautomeric forms and solid-state packing of 2-propyl-2H-tetrazol-5-amine?
- Methodological Answer :
- Data Collection : High-resolution single-crystal data (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL. Hydrogen-bonding networks are mapped to identify tautomers (e.g., NH₂ positioning) .
- ORTEP-3 Visualization : Thermal ellipsoids reveal atomic displacement parameters, distinguishing static disorder (multiple tautomers) from dynamic motion .
- Packing Analysis : Programs like Mercury assess intermolecular interactions (e.g., π-stacking of tetrazole rings) influencing stability and reactivity .
Q. What mechanistic insights guide the optimization of 2-propyl-2H-tetrazol-5-amine’s biological activity (e.g., antimicrobial)?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Modify the propyl chain (e.g., branching, halogenation) to enhance membrane permeability. Bioassays against E. coli and S. aureus quantify MIC values .
- Enzymatic Studies : Molecular docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase. Experimental validation via enzyme inhibition assays correlates computational scores with IC₅₀ data .
- Metabolic Stability : LC-MS tracks degradation in liver microsomes to identify metabolically labile sites (e.g., NH₂ group) for targeted derivatization .
Data Contradiction Analysis
Q. How can researchers address conflicting reports on the solubility of 2-propyl-2H-tetrazol-5-amine in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions may stem from impurities or hydration states. Solutions include:
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm ≥95% purity before solubility tests .
- Hydration Control : Dry samples under vacuum (40°C, 24 hrs) and compare with hydrated forms (e.g., monohydrate) via Karl Fischer titration .
- Solubility Profiling : Use shake-flask method in triplicate (25°C) for solvents like ethanol (high solubility) vs. hexane (low), reporting averages with standard deviations .
Experimental Design
Q. What protocols ensure reproducibility in synthesizing 2-propyl-2H-tetrazol-5-amine for multi-institutional studies?
- Methodological Answer :
- Standardized Procedures : Publish step-by-step protocols with exact reagent grades (e.g., Sigma-Aldrich, ≥99%), reaction times, and quenching methods .
- Interlab Validation : Collaborate with 3+ labs to test reproducibility, reporting yields, purity (HPLC), and spectral data (NMR) in supplementary materials .
- Error Documentation : Track deviations (e.g., temperature fluctuations ±5°C) and their impact on yield/purity using factorial design experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
